(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III)
Overview
Description
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is a coordination compound with the molecular formula [(C₆H₅)₃P]₂Re(CH₃CN)Cl₃. It is a rhenium-based complex that features acetonitrile and triphenylphosphine ligands. This compound is known for its applications in catalysis and as a reactant in the synthesis of various rhenium complexes .
Mechanism of Action
Target of Action
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly alkenes and 1-omega-dienes .
Mode of Action
This compound facilitates the addition of tetrahalomethanes to alkenes and 1-omega-dienes . It interacts with these targets, lowering the activation energy required for the reaction and increasing the reaction rate.
Biochemical Pathways
It’s known that it plays a crucial role in the synthesis of re(iii) complexes containing 2-benzoylpyridine, rhenium(iv) and (v) complexes, and rhenium triphosphorus macrocycle complexes .
Result of Action
The primary result of the action of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is the facilitation of chemical reactions, particularly the addition of tetrahalomethanes to alkenes and 1-omega-dienes . This leads to the formation of new compounds, which can have various molecular and cellular effects depending on their nature and the context in which they are used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) typically involves the reaction of rhenium trichloride with triphenylphosphine and acetonitrile. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
ReCl3+2PPh3+CH3CN→[(C6H5)3P]2Re(CH3CN)Cl3
The reaction mixture is typically heated to facilitate the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile and triphenylphosphine ligands can be substituted by other ligands, leading to the formation of new rhenium complexes.
Oxidation and Reduction Reactions: The rhenium center can undergo oxidation and reduction, changing its oxidation state and forming different rhenium species.
Common Reagents and Conditions
Common reagents used in reactions with (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) include:
Ligands: Various ligands such as phosphines, amines, and nitriles can be used to replace the existing ligands in the complex.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the rhenium center.
Major Products
The major products formed from reactions involving (Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) include:
New Rhenium Complexes: Substitution reactions lead to the formation of new rhenium complexes with different ligands.
Oxidized or Reduced Rhenium Species: Oxidation and reduction reactions result in rhenium species with different oxidation states.
Scientific Research Applications
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) has several scientific research applications, including:
Synthesis of Rhenium Complexes: It serves as a reactant in the synthesis of rhenium(III), rhenium(IV), and rhenium(V) complexes, which have applications in materials science and coordination chemistry.
Rhenium Chemistry: The compound is used in studies involving the chemistry of rhenium, including the formation of rhenium macrocycles and reactions with azooximes.
Comparison with Similar Compounds
Similar Compounds
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I): This compound features carbonyl and bipyridine ligands instead of triphenylphosphine and acetonitrile.
Tetrabutylammonium Tetrachlorooxorhenate(V): This compound contains a different set of ligands and oxidation state for the rhenium center.
Uniqueness
(Acetonitrile)trichlorobis(triphenylphosphine)rhenium(III) is unique due to its specific combination of ligands, which confer distinct reactivity and stability properties. The presence of both triphenylphosphine and acetonitrile ligands allows for versatile coordination chemistry and catalytic applications .
Properties
IUPAC Name |
acetonitrile;trichlororhenium;triphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C2H3N.3ClH.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3;;;;/h2*1-15H;1H3;3*1H;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHZOVVCPGBXNW-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Re](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33Cl3NP2Re | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578819 | |
Record name | acetonitrile;trichlororhenium;triphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34387-57-0 | |
Record name | acetonitrile;trichlororhenium;triphenylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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